5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid
Description
5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid is a fluorinated aromatic compound characterized by the presence of both difluoromethyl and trifluoromethoxy groups attached to a benzoic acid core. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-(difluoromethyl)-2-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O3/c10-7(11)4-1-2-6(17-9(12,13)14)5(3-4)8(15)16/h1-3,7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPSTSUONQGMMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered intermediates, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . Another approach involves the use of trifluoromethyl triflate as a bifunctional reagent to deliver the trifluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms or other substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and selectivity towards specific enzymes or receptors. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid
- 3-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid
- 5-(Trifluoromethyl)-2-(trifluoromethoxy)benzoic acid
Uniqueness
5-(Difluoromethyl)-2-(trifluoromethoxy)benzoic acid is unique due to the specific positioning of the difluoromethyl and trifluoromethoxy groups on the benzoic acid core. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
